acetic acid;N-octadecyl-3-(octadecylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide is a complex organic compound with the molecular formula C41H84N2O3 and a molecular weight of 653.117 g/mol . This compound is characterized by its long hydrocarbon chains and amide functional groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-octadecyl-3-(octadecylamino)propanamide typically involves the reaction of octadecylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Reactants: Octadecylamine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: Octadecylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of octadecylamine and acetic anhydride.
Reactor Design: Use of industrial reactors with precise temperature and pressure control.
Automation: Automated systems for the addition of reactants and monitoring of reaction conditions.
Purification: Industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of acetic acid;N-octadecyl-3-(octadecylamino)propanamide involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;N,N-dioctadecyl-3-(octadecylamino)propanamide: Similar structure but with an additional octadecyl group.
Octadecylamine: A simpler compound with only one amine group.
Stearyl acetate: Contains a similar long hydrocarbon chain but lacks the amide group.
Uniqueness
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide is unique due to its specific combination of long hydrocarbon chains and amide functional groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
143452-43-1 |
---|---|
Molecular Formula |
C41H84N2O3 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
acetic acid;N-octadecyl-3-(octadecylamino)propanamide |
InChI |
InChI=1S/C39H80N2O.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39(42)41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h40H,3-38H2,1-2H3,(H,41,42);1H3,(H,3,4) |
InChI Key |
ATVFBICILKEWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCC(=O)NCCCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.